molecular formula C20H16N4O6 B3309640 N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 942010-04-0

N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide

Cat. No. B3309640
CAS RN: 942010-04-0
M. Wt: 408.4 g/mol
InChI Key: INKJLRBIRCCVTI-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide, also known as MNPN-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MNPN-1 belongs to the class of pyridine carboxamides and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of oxidative stress and inflammation. This compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. The inhibition of monoamine oxidase can lead to an increase in neurotransmitter levels, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties. This compound has been shown to reduce the production of reactive oxygen species and to decrease the expression of pro-inflammatory cytokines. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and can reduce anxiety in animal models of depression.

Advantages and Limitations for Lab Experiments

N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to have activity in various biological assays. This compound has also been shown to have low toxicity in animal studies. However, there are also limitations to the use of this compound in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy in humans are unknown. This compound may also have off-target effects, which could limit its use in certain experimental systems.

Future Directions

There are several future directions for the study of N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the elucidation of the mechanism of action of this compound. Understanding the molecular targets of this compound could lead to the development of more potent and selective analogs. Further studies could also investigate the safety and efficacy of this compound in human clinical trials. Overall, this compound has shown promise as a potential therapeutic agent for the treatment of neurodegenerative diseases and warrants further investigation.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide has been investigated for its potential therapeutic applications in various biological systems. The compound has shown inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to have antioxidant and anti-inflammatory properties. These properties make this compound a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6/c1-13-9-17(24(29)30)6-7-18(13)21-20(26)15-5-8-19(25)22(12-15)11-14-3-2-4-16(10-14)23(27)28/h2-10,12H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKJLRBIRCCVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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